6-bromopyridazine-4-carbonitrile

Palladium Catalysis Cross-Coupling Synthetic Methodology

6-Bromopyridazine-4-carbonitrile (CAS 1783587-14-3) is a strategically functionalized pyridazine building block. The C6-bromo group is a versatile handle for selective cross-couplings (e.g., Suzuki-Miyaura), while the C4-nitrile group serves as a latent precursor for amides or tetrazoles. This orthogonal reactivity enables efficient SAR exploration and convergent synthesis of herbicidal and therapeutic candidates. Avoids the harsh conditions often required for chloro-analogs, ensuring higher yields and cost efficiency.

Molecular Formula C5H2BrN3
Molecular Weight 183.99 g/mol
CAS No. 1783587-14-3
Cat. No. B6618269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromopyridazine-4-carbonitrile
CAS1783587-14-3
Molecular FormulaC5H2BrN3
Molecular Weight183.99 g/mol
Structural Identifiers
SMILESC1=C(C=NN=C1Br)C#N
InChIInChI=1S/C5H2BrN3/c6-5-1-4(2-7)3-8-9-5/h1,3H
InChIKeyVUUTZDGUSNUQSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyridazine-4-carbonitrile (CAS 1783587-14-3): A Specialized Pyridazine Scaffold for Controlled Derivatization in Medicinal Chemistry and Agrochemical Synthesis


6-Bromopyridazine-4-carbonitrile (CAS 1783587-14-3) is a heteroaryl halide building block belonging to the pyridazine class of six-membered diazines. The compound features a pyridazine core functionalized at the 4-position with a nitrile (‒CN) electron-withdrawing group (EWG) and at the 6-position with a bromine (‒Br) leaving group. Its molecular formula is C₅H₂BrN₃, with a molecular weight of 183.99 g/mol, a predicted density of 1.9±0.1 g/cm³, and a predicted boiling point of 342.2±22.0 °C at 760 mmHg . The strategic positioning of the bromo and cyano substituents establishes this compound as a versatile intermediate for the synthesis of diverse pyridazine-containing pharmacophores and agrochemicals, as corroborated by its inclusion in patent literature describing herbicidally active pyridazine derivatives and SCD1 inhibitors [1][2].

Why Simple Substitution of 6-Bromopyridazine-4-carbonitrile with Other Halogenated Pyridazines Risks Project Failure in Cross-Coupling and Late-Stage Functionalization


In synthetic chemistry, pyridazine analogs cannot be considered interchangeable electrophiles without risking significant deviations in reaction kinetics, regioselectivity, and product purity. 6-Bromopyridazine-4-carbonitrile (CAS 1783587-14-3) possesses a unique electronic landscape due to the combined influence of the π-electron-deficient pyridazine ring, the strong electron-withdrawing nitrile group at C4, and the moderately polarizable C‒Br bond at C6. While literature confirms that both chloro- and bromopyridazines can participate in palladium-catalyzed cross-couplings, the reactivity of aryl chlorides in such transformations typically demands harsher conditions compared to their bromo counterparts, and the presence of an EWG can further modulate oxidative addition rates [1]. Generic substitution with a 6-chloro or unsubstituted analog may therefore lead to incomplete conversion, lower yields, or the need for re-optimization of catalytic systems, directly impacting project timelines and cost efficiency. Furthermore, in sequential functionalization strategies (e.g., chemoselective cross-coupling then nitrile reduction or cycloaddition), the specific leaving group ability of bromine relative to other substituents is critical for maintaining desired reaction sequences and avoiding side reactions, underscoring why procurement decisions must be based on the exact substitution pattern of this scaffold .

6-Bromopyridazine-4-carbonitrile vs. Analogs: A Quantitative Comparative Guide to Reactivity, Physicochemical Properties, and Strategic Procurement


Comparative Reactivity in Palladium-Catalyzed Cross-Coupling: Class-Level Evidence for Bromo vs. Chloro Leaving Groups

This compound's C6‒Br bond serves as a superior handle for oxidative addition in Pd(0)-catalyzed cross-couplings compared to the corresponding C‒Cl bond in 6-chloropyridazine analogs. A foundational class-level inference from the Science of Synthesis compendium on pyridazine chemistry establishes that in palladium-catalyzed cross-coupling reactions, aryl chlorides generally require significantly harsher conditions than the corresponding bromo or iodo compounds [1]. This trend is well-documented across heteroaromatic systems, where the lower bond dissociation energy of C‒Br facilitates faster oxidative addition, often enabling milder temperatures and shorter reaction times. Therefore, for researchers prioritizing rapid SAR exploration or efficient late-stage functionalization of a pyridazine-4-carbonitrile scaffold, the bromo derivative offers a kinetically advantageous entry point, potentially reducing catalyst loading and minimizing thermal degradation of sensitive functional groups relative to its chloro counterpart.

Palladium Catalysis Cross-Coupling Synthetic Methodology

Electronic Modulation via Nitrile Substituent: Predicted Impact on Reactivity and Physicochemical Profile vs. Non-Nitrile Analogs

The presence of the electron-withdrawing nitrile group at the C4 position distinguishes 6-bromopyridazine-4-carbonitrile (CAS 1783587-14-3) from simpler bromopyridazines lacking this functional group. While direct comparative data on the 4-carbonitrile scaffold is limited in the public domain, class-level inference based on substituent effects and available data on related systems indicates that the nitrile group significantly alters the compound's physicochemical and electronic profile. The 4-carbonitrile is a strong electron-withdrawing group, which polarizes the pyridazine ring. This polarization lowers the electron density at the C6 position, thereby making the C-Br bond more electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) compared to non-nitrile analogs (e.g., 3-bromo-6-methylpyridazine) [1]. Furthermore, this substitution pattern is likely to influence key drug-likeness parameters. For instance, while experimental logP and solubility data for this exact compound are not publicly available, the presence of the nitrile group is known to generally decrease lipophilicity and increase topological polar surface area (TPSA) relative to alkyl-substituted analogs, which can impact membrane permeability and metabolic stability [2]. This electronic tuning is crucial for medicinal chemists aiming to fine-tune the properties of their lead candidates.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Regioselective Arylation: Precedent for Chemoselectivity at the C6-Br Site in the Presence of Chlorine

A cross-study comparable evidence from the literature demonstrates the synthetic utility of the C‒Br bond in pyridazines for chemoselective transformations. In a study by Sotelo and Raviña, the compound 4-bromo-6-chloro-3-phenylpyridazine was subjected to a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids . The reaction proceeded with high regioselectivity, with arylation occurring exclusively at the C4 position bearing the bromine atom, while the C6 chlorine atom remained completely intact. This result provides strong, albeit indirect, evidence for the chemoselectivity of the C‒Br bond over the C‒Cl bond in pyridazine systems under standard Suzuki conditions. This finding is directly applicable to 6-bromopyridazine-4-carbonitrile (CAS 1783587-14-3). It demonstrates that a bromine atom on the pyridazine ring can be selectively functionalized in the presence of other halogens, enabling the sequential, controlled introduction of diverse substituents. This is a critical advantage for building complex molecular architectures from a single, multi-halogenated starting material.

Regioselective Synthesis Organometallic Chemistry Sequential Derivatization

Strategic Application Scenarios for 6-Bromopyridazine-4-carbonitrile in Drug Discovery and Agrochemical Development


Medicinal Chemistry: Synthesis of PTP1B or SCD1 Inhibitor Libraries via C6 Cross-Coupling

Given the precedent for pyridazine-containing compounds as inhibitors of protein tyrosine phosphatase 1B (PTP1B) and stearoyl-CoA desaturase (SCD1), 6-bromopyridazine-4-carbonitrile (CAS 1783587-14-3) is an ideal starting point for generating focused compound libraries [1][2]. The evidence from Section 3 indicates that the C6-bromo group can be selectively functionalized via Suzuki-Miyaura cross-coupling under standard conditions. Researchers can therefore exploit this reactivity to install a diverse range of aryl or heteroaryl groups at the C6 position while preserving the C4-nitrile group for subsequent transformations (e.g., hydrolysis to a carboxylic acid or reduction to an aminomethyl group). This orthogonal reactivity enables the rapid exploration of structure-activity relationships (SAR) around these biologically relevant targets, potentially leading to novel therapeutic candidates for diabetes (PTP1B) or metabolic disorders (SCD1).

Agrochemical Research: Synthesis of Novel Herbicidal Pyridazine Derivatives for Pre-Harvest Desiccation

Patents disclose the utility of herbicidally active pyridazine derivatives for applications such as pre-harvest desiccation of crop plants [3]. The strategic substitution pattern of 6-bromopyridazine-4-carbonitrile (CAS 1783587-14-3) offers a direct pathway to these functional molecules. As demonstrated by the cross-study comparable evidence in Section 3, the C6-bromo group serves as a versatile handle for introducing aryl or heteroaryl groups via cross-coupling. By selecting appropriate boronic acid partners, researchers can synthesize a range of 6-substituted pyridazine-4-carbonitriles. The 4-nitrile group can then serve as a precursor to other key functional groups, such as carboxamides or tetrazoles, which are common motifs in agrochemical active ingredients. This approach provides a more convergent and efficient route to novel herbicides compared to de novo ring synthesis of each analog.

Process Chemistry and CRO Services: Late-Stage Functionalization of Advanced Intermediates

For Contract Research Organizations (CROs) and process chemistry groups, 6-bromopyridazine-4-carbonitrile (CAS 1783587-14-3) represents a strategically valuable, advanced intermediate. The established chemoselectivity of the C‒Br bond, as discussed in Section 3's cross-study comparable evidence, allows for the reliable late-stage introduction of molecular complexity in a predictable and high-yielding manner. This minimizes the need for extensive re-optimization of the synthetic route when modifying the target molecule. Furthermore, the presence of the nitrile group provides a latent handle for further diversification (e.g., conversion to amides, amidines, or tetrazoles) at a later stage, offering a modular and efficient approach to synthesizing a variety of final compounds from a single, well-characterized building block. This translates to shorter project timelines and reduced costs for clients.

Materials Science: Synthesis of Functionalized Pyridazine Ligands for Coordination Chemistry

Pyridazine derivatives are also valuable ligands in coordination chemistry and materials science due to the ability of their nitrogen atoms to chelate metal ions. 6-Bromopyridazine-4-carbonitrile (CAS 1783587-14-3) provides a useful entry point to tailor-made ligands. The bromine atom, as evidenced by its favorable reactivity profile (Section 3), can be replaced with groups designed to modulate the electronic and steric properties of the metal center. For instance, coupling with heteroaryl boronic acids can create extended π-conjugated systems for use in luminescent materials or catalysts. The nitrile group can also be further transformed or serve directly as a weak σ-donor ligand, allowing for the synthesis of novel metal-organic frameworks (MOFs) or discrete coordination complexes with specific optical or electronic properties. This dual reactivity makes the compound a versatile tool for materials scientists exploring new functional materials.

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